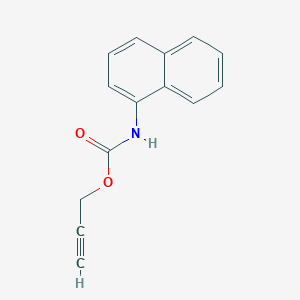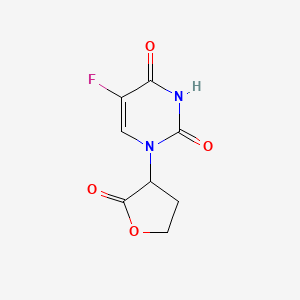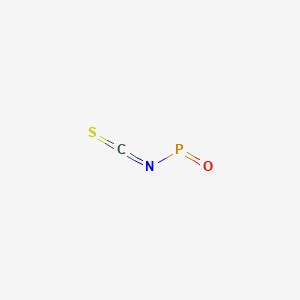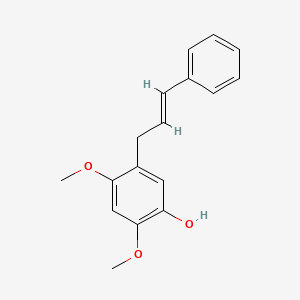
N-Acetylglycylglycine methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycylglycine methylamide is an amino acid amide that is methylglycinamide with an acetyl group substituent on the amino group. It is a derivative of glycine and is characterized by its unique structure, which includes an acetyl group and a methylamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycylglycine methylamide can be achieved through several methods. One common approach involves the reaction of glycine derivatives with acyl chlorides or anhydrides. For instance, the reaction of glycine with acetic anhydride in the presence of a base can yield this compound . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach. This method utilizes electrochemical conditions to facilitate the formation of amides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. Electrosynthesis is gaining popularity in industrial settings due to its sustainability and reduced environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetylglycylglycine methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and methylamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl chlorides, anhydrides, and bases. For example, the reaction with acyl chlorides in the presence of a base can lead to the formation of amides . Electrosynthesis conditions, such as the use of electro-generated N-heterocyclic carbenes, can also facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions can yield oxidized derivatives, while substitution reactions can result in the formation of substituted amides .
Applications De Recherche Scientifique
N-Acetylglycylglycine methylamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions . Additionally, its unique structure makes it a valuable compound for research in the field of molecular biology .
Mécanisme D'action
The mechanism of action of N-Acetylglycylglycine methylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of other amino acid derivatives . The exact molecular targets and pathways are still under investigation, but its unique structure suggests that it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Acetylglycylglycine methylamide include other glycine derivatives such as N-Acetylglycine and N-Methylglycinamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: this compound is unique due to its combination of an acetyl group and a methylamide group. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
27439-99-2 |
|---|---|
Formule moléculaire |
C7H13N3O3 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-acetamido-N-[2-(methylamino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(11)9-4-7(13)10-3-6(12)8-2/h3-4H2,1-2H3,(H,8,12)(H,9,11)(H,10,13) |
Clé InChI |
HKKAJCZBRFWASV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)NCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)








![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
![[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate](/img/structure/B14698117.png)


